molecular formula C4H6ClNO2 B8667884 4-chloro-3-(hydroxyimino)butan-2-one

4-chloro-3-(hydroxyimino)butan-2-one

Cat. No.: B8667884
M. Wt: 135.55 g/mol
InChI Key: YOZWFAYEDBGMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(hydroxyimino)butan-2-one (CAS: 82506-99-8) is a ketone derivative featuring a chloro substituent at the 4-position and a hydroxyimino group (-NOH) at the 3-position of the butanone backbone. This compound is primarily utilized in research settings as a synthetic intermediate or building block for pharmaceuticals and agrochemicals . Its structural attributes, particularly the electron-withdrawing chloro group and the nucleophilic hydroxyimino moiety, make it reactive in condensation and cyclization reactions.

Properties

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

4-chloro-3-hydroxyiminobutan-2-one

InChI

InChI=1S/C4H6ClNO2/c1-3(7)4(2-5)6-8/h8H,2H2,1H3

InChI Key

YOZWFAYEDBGMDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NO)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features, molecular formulas, and applications of 4-chloro-3-(hydroxyimino)butan-2-one and related compounds:

Compound Name Molecular Formula Key Substituents Applications/Properties References
This compound C₄H₅ClNO₂ 4-Cl, 3-hydroxyimino Research intermediate
1-Diethylamino-2-oximino-3-butanone hydrochloride C₈H₁₇ClN₂O₂ 1-diethylamino, 2-oximino Pharmaceutical synthesis
(E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate C₁₁H₁₄ClN₃O₃ Pyridine ring, 4-Cl, 3-hydroxyimino Medicinal chemistry building block
1-(4-Chlorophenyl)butan-2-one C₁₀H₁₁ClO 4-chlorophenyl Organic synthesis intermediate
Zingerone (4-(4-hydroxy-3-methoxyphenyl)butan-2-one) C₁₁H₁₄O₃ 4-hydroxyphenyl, 3-methoxy Flavoring agent, antioxidant
4-(4-Hydroxyphenyl)butan-2-one C₁₀H₁₂O₂ 4-hydroxyphenyl Fragrance ingredient

Key Differences and Research Findings

Reactivity and Stability
  • The hydroxyimino group in this compound enhances its ability to participate in chelation and redox reactions compared to non-oximino analogs like 1-(4-chlorophenyl)butan-2-one .
  • The pyridine-containing derivative () exhibits aromatic stability, making it suitable for catalytic reactions, whereas the aliphatic backbone of the parent compound favors nucleophilic substitutions .

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